2,2-Dimethoxy-2-phenylethan-1-amine
Description
2,2-Dimethoxy-2-phenylethan-1-amine is a primary amine that belongs to the phenethylamine (B48288) class of compounds. Its structure, featuring a phenyl group and a dimethoxy acetal (B89532) adjacent to an amino group, suggests its potential utility in various chemical transformations. The following sections will provide a detailed analysis of this compound based on available scientific data.
Chemical Properties of 2,2-Dimethoxy-1-phenylethanamine
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO2 |
| IUPAC Name | 2,2-dimethoxy-1-phenylethanamine |
| Molar Mass | 181.23 g/mol |
| CAS Number | 57962-58-0 |
| SMILES | COC(C(C1=CC=CC=C1)N)OC |
Data sourced from PubChem CID 21714027 nih.gov
Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. wikipedia.org This lone pair makes amines basic and nucleophilic, allowing them to participate in a wide array of chemical reactions. wikipedia.org They are formally derived from ammonia (B1221849) (NH₃) where one, two, or all three hydrogen atoms are replaced by organic substituents. wikipedia.org
Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom. wikipedia.org this compound is a primary amine, as the nitrogen atom is bonded to one organic substituent and two hydrogen atoms. nih.gov The properties of amines are significantly influenced by their structure. For instance, primary and secondary amines can form hydrogen bonds, which affects their boiling points and solubility. wikipedia.org
Organic building blocks are essential molecules used for the modular construction of more complex molecular architectures. sigmaaldrich.comamerigoscientific.com While specific research detailing the extensive use of this compound as a building block is not widely documented in publicly available literature, its structural features suggest significant potential. The phenethylamine backbone is a common motif in medicinal chemistry and the synthesis of bioactive molecules. nih.govmdpi.com
The primary amine group in this compound can serve as a nucleophile in various reactions, such as amide bond formation, alkylation, and reductive amination, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. enamine.net Furthermore, the dimethoxy acetal group can act as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive carbonyl functionality for further synthetic manipulations. This dual functionality enhances its versatility as a synthetic intermediate. For instance, a similar compound, 2,2-diphenylethan-1-amine, has been utilized in the synthesis of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. mdpi.com
The study of phenethylamine and its analogues has a rich history dating back to the late 19th and early 20th centuries. acs.org 2-Phenylethylamine itself was first synthesized in 1909. acs.org Research into this class of compounds gained significant momentum due to the discovery of their physiological effects. wikipedia.orgwikipedia.org
The phenethylamine scaffold is a core component of many naturally occurring and synthetic compounds with diverse biological activities. nih.govmdpi.com This includes neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a wide range of pharmaceuticals and psychoactive substances. wikipedia.orgwikipedia.orgnih.gov
In the mid-20th century, extensive research was conducted on substituted phenethylamines, leading to the development of various therapeutic agents. wikipedia.orgwikipedia.org The work of chemists like Alexander Shulgin in the latter half of the 20th century significantly expanded the known landscape of phenethylamine derivatives, exploring the structure-activity relationships of numerous analogues. unodc.org This historical research provides a broad context for understanding the potential applications and chemical behavior of newer, less-studied analogues like this compound. The ongoing interest in phenethylamines in medicinal chemistry underscores the continued importance of synthesizing and investigating novel derivatives. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxy-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHNHEMULPNHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)(C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87497-98-1 | |
| Record name | 2,2-dimethoxy-2-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,2 Dimethoxy 2 Phenylethan 1 Amine and Analogues
Strategies for Carbon-Nitrogen Bond Formation
The creation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of these amines. Methodologies for C-N bond formation are diverse, encompassing reactions of nucleophilic nitrogen with electrophilic carbon and vice versa. nptel.ac.in These strategies often involve the reduction of nitrogen-containing functional groups or the direct reaction of amines with carbonyl precursors.
Reductive Methods from Nitrogen-Containing Precursors
Reductive methods are a cornerstone in the synthesis of phenethylamines, starting from precursors where the nitrogen atom is in a higher oxidation state. These methods offer reliable pathways to primary amines.
The reduction of β-nitrostyrenes is a well-established and cost-effective route to substituted phenethylamines. beilstein-journals.orgnih.gov This process requires the reduction of both the carbon-carbon double bond and the nitro group to yield the desired primary amine. beilstein-journals.org
A common approach involves a Knoevenagel condensation between a substituted benzaldehyde (B42025) and a nitroalkane to form the intermediate β-nitrostyrene. mdma.ch Subsequent reduction can be achieved using various reducing agents. While lithium aluminum hydride (LiAlH₄) is effective, its pyrophoric nature presents handling challenges. nih.govmdma.ch Sodium borohydride (B1222165) (NaBH₄), a safer alternative, has been employed in combination with transition metal salts like copper(II) chloride (CuCl₂) to facilitate the complete reduction of β-nitrostyrenes to phenethylamines in a one-pot procedure. beilstein-journals.orgnih.gov This NaBH₄/CuCl₂ system offers mild reaction conditions and rapid reaction times, typically between 10 to 30 minutes. nih.govchemrxiv.org Other reducing systems, such as sodium bis-(2-methoxyethoxy)aluminum dihydride (Red-Al), have also proven effective, particularly for phenolic β-nitrostyrenes where LiAlH₄ may lead to incomplete reduction. mdma.ch
| Precursor | Reducing Agent/System | Product | Yield | Reference |
| β-Nitrostyrene | NaBH₄/CuCl₂ | 2-Phenylethan-1-amine | 83% | beilstein-journals.org |
| 2,5-Dimethoxy-β-nitrostyrene | NaBH₄/CuCl₂ | 2-(2,5-Dimethoxyphenyl)ethan-1-amine | - | nih.gov |
| Substituted β-nitrostyrenes | Red-Al | Substituted β-phenethylamines | Good | mdma.ch |
Reductive amination of carbonyl compounds, such as aldehydes and ketones, is a versatile and widely used method for amine synthesis. organic-chemistry.orgyoutube.com This reaction typically involves the formation of an imine intermediate from the reaction of a carbonyl compound with an amine, followed by in-situ reduction. masterorganicchemistry.com
For the synthesis of 2,2-dimethoxy-2-phenylethan-1-amine, a key precursor is an α-keto acetal (B89532). The direct asymmetric reductive amination (DARA) of α-keto acetals using an ammonium (B1175870) salt (like ammonium acetate) and a reductant such as H₂ gas, catalyzed by a ruthenium complex, provides an efficient route to N-unprotected α-amino acetals. rsc.orgrsc.org This method is highly enantioselective and yields versatile α-amino acetal products. rsc.orgrsc.org
The choice of reducing agent is crucial. While sodium borohydride (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com Iron-based catalysts have also been developed for the reductive amination of ketones and aldehydes with aqueous ammonia (B1221849), offering a reusable and more sustainable option. d-nb.infod-nb.info
| Carbonyl Precursor | Amine Source | Catalyst/Reducing Agent | Product | Yield | Reference |
| α-Keto acetal | Ammonium acetate | Ru-catalyst / H₂ | N-unprotected α-amino acetal | Good to high | rsc.orgrsc.org |
| Ketones/Aldehydes | Ammonia | Fe-catalyst / H₂ | Primary amines | Up to 96% | d-nb.info |
| Acetophenone | Aqueous Ammonia | Co-catalyst / H₂ | 1-Phenylethanamine | - | d-nb.info |
The reduction of nitriles, such as benzyl (B1604629) cyanide, represents one of the older methods for producing phenethylamines. beilstein-journals.org This can be achieved through catalytic hydrogenation with H₂ gas over a Raney-Nickel catalyst at elevated temperature and pressure. beilstein-journals.org This method has been successfully applied to produce various substituted phenethylamines, including 3,4-dimethoxyphenylethylamine, with high yields. orgsyn.org The hydrolysis of nitriles can also lead to amides, which can then be reduced to amines. google.com
| Precursor | Reducing Agent/System | Product | Reference |
| Benzyl cyanide | H₂ / Raney-Nickel | β-Phenylethylamine | beilstein-journals.orgorgsyn.org |
| Phenylacetonitrile | H₂ / Nickel catalyst | Beta-phenylethylamine | google.com |
Nucleophilic Substitution and Alkylation Reactions
Nucleophilic substitution reactions provide another avenue for forming the C-N bond. encyclopedia.pub This typically involves the reaction of an amine nucleophile with an alkyl halide electrophile. libretexts.org However, direct alkylation of amines can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.comlibretexts.org
A more controlled approach is the Gabriel synthesis, which utilizes a phthalimide (B116566) salt as a nitrogen nucleophile to react with an alkyl halide. nptel.ac.in Subsequent hydrolysis or hydrazinolysis of the resulting phthalimide yields the primary amine. nptel.ac.in
In the context of this compound analogues, a synthetic route for 2,5-dimethoxyphenethylamine involves the Friedel-Crafts reaction of 1,4-dimethoxybenzene (B90301) with chloroacetyl chloride to produce α-chloro-2,5-dimethoxyacetophenone. google.com This intermediate then reacts with methenamine, followed by reduction, to yield the final product. google.com
Approaches for Dimethoxy Moiety Installation
One approach involves starting with a precursor that already contains a functional group that can be converted to the dimethoxy acetal. For instance, benzil (B1666583) can be reacted with dimethyl sulfate (B86663) and an alkali metal methylate in a nonpolar organic solvent in the presence of a catalyst like polyethylene (B3416737) glycol to form 2,2-dimethoxy-2-phenylacetophenone (B1663997). google.com
Alternatively, the synthesis can start from a molecule that already contains the dimethoxy group. For example, the synthesis of 3,5-dimethoxy-4-(2-propynyloxy)-phenethylamine begins with syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), which is then subjected to a series of reactions including propargylation, nitration, and reduction to build the phenethylamine (B48288) side chain while preserving the dimethoxy substitution on the phenyl ring. nih.govbiorxiv.org
Another method involves the reaction of 2,2-dimethoxyethane-1-amine with carbamoyl (B1232498) chlorides to form 1-(2,2-dimethoxyethyl)ureas, which can then be used in further reactions. semanticscholar.org
Acetylation and Ketalization Techniques
The formation of the dimethoxy acetal group is a critical step in the synthesis of the target compound. Ketalization techniques are employed to convert a carbonyl group into the corresponding dimethyl acetal. In the context of synthesizing this compound, this typically involves a precursor molecule containing a ketone or aldehyde functionality adjacent to a nitrogen-containing group.
For instance, a plausible synthetic precursor is 2,2-dimethoxy-2-phenylacetophenone. The synthesis of this ketone can be achieved by reacting benzil with dimethyl sulfate in the presence of an alkali metal methylate and a phase-transfer catalyst like polyethylene glycol (PEG) or a crown ether. google.com This process effectively converts one of the ketone groups of benzil into a dimethyl ketal. Subsequent chemical transformation, such as a reductive amination of the remaining ketone, would lead to the desired amine.
Acetylation techniques can be employed as a protective strategy for the amine functionality during synthesis. For example, if the synthesis starts from an amino acid or an amino alcohol, the nitrogen atom can be acetylated to form a stable amide. This protecting group prevents unwanted side reactions while other parts of the molecule are being modified, such as during the formation of the ketal. The acetyl group can be removed in a later step to yield the primary amine.
Synthesis via Dimethoxy-Substituted Aromatic or Aliphatic Precursors
An alternative approach involves starting with precursors that already contain a dimethoxy-substituted aromatic ring or an aliphatic chain.
One prominent method utilizes the reduction of substituted β-nitrostyrenes. beilstein-journals.org For example, 2,5-dimethoxy-β-nitrostyrene can be reduced using reagents like sodium borohydride (NaBH₄) in combination with copper(II) chloride (CuCl₂). This reaction chemoselectively reduces both the nitro group and the carbon-carbon double bond in a one-pot procedure to yield the corresponding phenethylamine, in this case, 2-(2,5-dimethoxyphenyl)ethan-1-amine. beilstein-journals.org While this produces an isomer of the target compound's aromatic substitution pattern, the methodology is broadly applicable to various dimethoxy-substituted benzaldehydes, which are condensed with nitroalkanes to form the β-nitrostyrene precursors. google.com
Aliphatic precursors containing the dimethoxy acetal moiety are also valuable starting materials. 2,2-Dimethoxyethan-1-amine, for example, is a commercially available building block that can be used in various synthetic transformations to build more complex molecules. semanticscholar.org It can be reacted with carbamoyl chlorides to form urea (B33335) derivatives, which can then undergo acid-catalyzed reactions with phenols to produce diarylethanes. semanticscholar.org
| Precursor Type | Example Precursor | Reagents | Product | Yield | Reference |
| Aromatic | 2,5-Dimethoxy-β-nitrostyrene | NaBH₄, CuCl₂ | 2-(2,5-Dimethoxyphenyl)ethan-1-amine | High | beilstein-journals.org |
| Aromatic | [¹³C₆]-2,5-Dimethoxy-benzaldehyde | Nitroethane, then reduction | [¹³C₆]-2-(2,5-Dimethoxyphenyl)ethanamine | N/A | google.com |
| Aliphatic | 2,2-Dimethoxyethan-1-amine | Carbamoyl chloride, then phenol (B47542)/acid | Urea-containing diarylethanes | Good | semanticscholar.org |
Chemo- and Regioselective Synthesis
Chemo- and regioselectivity are critical for the efficient synthesis of complex molecules by ensuring that reactions occur at the desired functional group and position.
The reduction of β-nitrostyrenes using NaBH₄/CuCl₂ is an excellent example of a chemoselective reaction, where both the nitro group and the alkene are reduced while other functional groups on the aromatic ring are left intact. beilstein-journals.org
Regioselective synthesis can be observed in reactions where a molecule has multiple potential reaction sites. For instance, in the synthesis of serinol derivatives, the reaction with aldehydes or ketones can lead to either imines or 1,3-oxazolidines depending on the steric and electronic nature of the carbonyl compound. polimi.itacs.org Aromatic and sterically hindered ketones tend to form imines regioselectively. polimi.itacs.org This principle can be applied to the synthesis of the target compound, for example, by carefully choosing reagents that will react selectively with a specific functional group in a multifunctional precursor. Transition-metal-free cross-coupling reactions, such as the chemo- and regioselective vinylation of azaallyls, also provide a direct route to allylic amines, highlighting modern strategies for selective C-C bond formation. nih.gov
Enantioselective Synthesis Pathways
Producing a single enantiomer of a chiral amine is of paramount importance, particularly in the pharmaceutical industry. Several strategies exist to achieve the enantioselective synthesis of this compound and its analogs.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed.
(S)-1-Phenylethylamine is a common chiral auxiliary. It can be used not only to introduce a nitrogen atom but also to control the stereochemistry of subsequent reactions. rsc.org For example, it has been used to synthesize enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.org Another widely used class of auxiliaries is the Evans oxazolidinones. These can be used to prepare chiral 2-amido-1,3-dienes, which then undergo stereoselective Diels-Alder reactions. nih.gov The auxiliary directs the facial selectivity of the cycloaddition, and subsequent hydrolysis can yield chiral cyclic ketones while allowing for the recovery of the auxiliary. nih.gov A powerful method for the asymmetric synthesis of 2-substituted 2-phenylethylamines involves the directed lithiation of an N-acyl derivative in the presence of a chiral ligand like (-)-sparteine, followed by substitution with an electrophile. nih.gov
| Auxiliary/Ligand | Substrate Type | Reaction | Stereoselectivity | Reference |
| (-)-Sparteine | N-(2-phenylethyl)isobutyramide | Lithiation-Substitution | Up to 91:9 er | nih.gov |
| (S)-1-Phenylethylamine | Diester | Cyclization | High | rsc.org |
| Chiral Oxazolidinone | Propargyl Carbonate | Pd-catalyzed dienylation/Diels-Alder | Up to 93:7 dr | nih.gov |
Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. The asymmetric hydrogenation of prochiral imines is one of the most direct methods for synthesizing chiral amines. acs.org
This involves the use of transition metal complexes (often based on iridium, rhodium, or ruthenium) with chiral ligands. acs.orgdiva-portal.org For the synthesis of this compound, a precursor imine, such as one formed from 2,2-dimethoxy-2-phenylacetophenone and ammonia, could be hydrogenated. The choice of the chiral ligand (e.g., chiral phosphines, N-heterocyclic carbenes) is crucial for achieving high enantioselectivity. acs.org Significant progress has also been made in using catalysts based on more earth-abundant metals like iron and manganese. sioc-journal.cnd-nb.info These catalysts have shown high efficiency in the asymmetric hydrogenation and transfer hydrogenation of various ketones and imines. sioc-journal.cnd-nb.info
Another strategy is to start with a readily available, enantiomerically pure precursor and chemically modify it to obtain the target molecule. 1-Phenylethan-1-amine is a common chiral building block. scirp.org Synthesizing the target compound from this precursor would require forming a new carbon-carbon bond at the benzylic position to introduce a dimethoxymethyl group. While direct derivatization can be challenging, related transformations demonstrate the feasibility of this approach. For example, the enantioselective synthesis of 2-substituted 2-phenylethylamines has been achieved through the asymmetric lithiation and substitution of a protected phenylethylamine, guided by a chiral ligand. nih.gov This demonstrates that the chiral backbone of a phenylethylamine can be modified to build more complex structures with high enantiomeric purity.
One-Pot and Multicomponent Reaction Strategies
One-pot syntheses often involve the in-situ generation of reactive intermediates, such as imines or aldehydes, which then undergo further transformations without isolation. For the synthesis of α-amino acetals and related structures, these strategies frequently rely on the condensation of an amine with a carbonyl compound, followed by the addition of a nucleophile.
Multicomponent Reactions for α-Amino Amide and α-Amino Acid Synthesis
Several classical multicomponent reactions are instrumental in the synthesis of α-amino acid and α-amino amide derivatives, which are structurally related to this compound.
The Strecker reaction , first described in 1850, is a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov This intermediate can then be hydrolyzed to yield an α-amino acid. The initial step involves the formation of an imine from the carbonyl compound and the amine, which is then attacked by the cyanide ion. nih.gov
The Ugi reaction is a four-component reaction (U-4CR) that involves a carbonyl compound (aldehyde or ketone), an amine, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide. nih.govrug.nl The reaction proceeds through the formation of an iminium ion, which then reacts with the isocyanide, followed by the addition of the carboxylate and a subsequent Mumm rearrangement. nih.gov A three-component version (U-3CR) can also occur without the carboxylic acid, with water acting as the nucleophile. nih.gov
The Passerini reaction is a three-component reaction (P-3CR) between a carboxylic acid, a carbonyl compound, and an isocyanide to generate an α-acyloxy carboxamide. nih.govresearchgate.net This reaction is a powerful tool for creating highly functionalized molecules in a single step. nih.gov
These MCRs provide a versatile platform for the synthesis of a wide array of amino acid derivatives. The choice of starting materials allows for the introduction of diverse functional groups, enabling the creation of extensive compound libraries.
| Reaction Name | Components | Key Intermediate | Final Product |
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile | α-Amino acid (after hydrolysis) |
| Ugi Reaction (4CR) | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Aminonitrilium derivative | α-Acylamino carboxamide |
| Passerini Reaction (3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Adduct of isocyanide and carbonyl | α-Acyloxy carboxamide |
One-Pot Syntheses Involving In-Situ Intermediate Formation
One-pot procedures are highly effective for the synthesis of amino compounds by avoiding the isolation of potentially unstable intermediates like aldehydes. A common strategy involves the reduction of a carboxylic acid ester to an aldehyde in situ, which is then immediately subjected to a subsequent reaction. For example, N-protected α-amino esters can be reduced to the corresponding aldehydes using diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting aldehyde can then be directly treated with a Wittig or Horner-Wadsworth-Emmons reagent to yield an allylic amine in a one-pot, tandem reduction-olefination process. nih.gov
Another one-pot approach involves the difunctionalization of ethyl α-diazoacetate with silyl (B83357) halides and N,O-acetals under metal-free conditions. This three-component coupling reaction generates an iminium intermediate from the N,O-acetal, leading to the formation of α-halo β-amino acid esters. thieme-connect.com
A straightforward three-component reaction for synthesizing α-amino esters involves the reaction of organozinc reagents with amines and ethyl glyoxylate. This method is noted for its simplicity and provides good yields of esters with either a phenylglycine or a phenylalanine scaffold. organic-chemistry.org
Synthesis of this compound Precursors and Related Structures
While direct one-pot or multicomponent syntheses of this compound are not extensively detailed, the synthesis of its precursors and closely related structures using these methodologies has been reported. For instance, 2,2-dimethoxyethan-1-amine can be reacted with carbamoyl chlorides to produce 1-(2,2-dimethoxyethyl)ureas. semanticscholar.org These ureas can then participate in acid-catalyzed reactions with phenols to form diarylethanes and dibenzoxanthenes in a one-pot fashion. semanticscholar.org
Furthermore, the isocyanide derivative, 2-(2,2-dimethoxyethyl)phenyl isocyanide, has been utilized in Passerini three-component reactions (P-3CR) to synthesize α-acyloxycarboxamides, demonstrating the utility of the dimethoxyethyl motif in multicomponent chemistry. researchgate.net
The following table summarizes examples of one-pot and multicomponent reactions leading to precursors or analogues of the target compound.
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
| 2,2-dimethoxyethan-1-amine, N,N-disubstituted carbamoyl chloride, triethylamine | - | 1-(2,2-Dimethoxyethyl)urea | semanticscholar.org |
| 1-(2,2-Dimethoxyethyl)urea, Phenols | Trifluoroacetic acid | Urea-substituted diarylethanes | semanticscholar.org |
| 2-(2,2-dimethoxyethyl)phenyl isocyanide, Carboxylic acid, Oxo component | - | α-Acyloxycarboxamide | researchgate.net |
| Ethyl α-diazoacetate, Silyl halide, N,O-acetal | Metal-free | α-Halo β-amino acid ester | thieme-connect.com |
| Organozinc reagent, Amine, Ethyl glyoxylate | - | α-Amino ester | organic-chemistry.org |
| N-Protected α-amino ester | 1. DIBAL-H 2. Organophosphorus reagent | N-Protected allylic amine | nih.gov |
Reactivity and Mechanistic Investigations of 2,2 Dimethoxy 2 Phenylethan 1 Amine
Fundamental Amine Reactivity
The primary amine group in 2,2-Dimethoxy-2-phenylethan-1-amine is a key center for a variety of chemical transformations, including nucleophilic additions, acylations, and oxidations.
Nucleophilic Addition Reactions
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. ucalgary.calibretexts.org Proton transfer from the nitrogen to the oxygen results in the neutral carbinolamine. openstax.orgunizin.org Subsequent protonation of the hydroxyl group by an acid catalyst facilitates the elimination of a water molecule, forming an iminium ion, which is then deprotonated to give the final imine product. openstax.orgunizin.org
Table 1: General Scheme of Imine Formation
| Reactants | Intermediate | Product |
| This compound + Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) |
Acylation and Alkylation Reactions
Acylation: The primary amine of this compound readily reacts with acylating agents like acyl chlorides and acid anhydrides to form amides. libretexts.orgsavemyexams.com This nucleophilic addition-elimination reaction is typically rapid and can be performed under various conditions, including with a base like pyridine (B92270) or in aqueous solutions (Schotten-Baumann conditions). libretexts.orgyoutube.com The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acyl halide, followed by the elimination of a chloride ion and a proton to form the amide. libretexts.orgsavemyexams.com The use of a base is often necessary to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine and render it unreactive. libretexts.orgyoutube.com
Alkylation: The nitrogen atom of this compound is nucleophilic enough to react with alkyl halides in an SN2 reaction. jove.comwikipedia.org However, direct alkylation of primary amines can be difficult to control, often leading to a mixture of mono- and polyalkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. jove.comwikipedia.orgtandfonline.com To achieve selective monoalkylation, specific strategies can be employed, such as using a large excess of the amine or a competitive deprotonation/protonation strategy. jove.comrsc.org The reaction of a primary amine with an alkyl halide produces a hydrohalic acid byproduct, which can form an ammonium (B1175870) salt with the unreacted amine, thereby reducing the concentration of the free nucleophile. dtic.mil The use of a base is therefore common to neutralize this acid. tandfonline.comdtic.mil
Table 2: General Products of Amine Acylation and Alkylation
| Reagent | Product Class |
| Acyl Halide | N-Substituted Amide |
| Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
Oxidation Reactions and Pathways
The oxidation of primary amines can lead to a variety of products, with the formation of nitriles being a common outcome. thieme.deacs.orgresearchgate.net While this transformation can be challenging to control due to multiple possible oxidation pathways, various reagents and catalytic systems have been developed to achieve this conversion efficiently. thieme.deresearchgate.net
Metal-free oxidation methods, as well as those employing metal catalysts such as copper or cobalt, have been reported for the oxidation of primary amines to nitriles. thieme.deresearchgate.netnih.gov For instance, a cobalt complex in water with air as the oxidant has been shown to convert various primary amines to their corresponding imines. nih.gov Another approach uses an oxoammonium salt as the oxidant to produce nitriles under mild conditions. acs.org The oxidation of primary amines can also lead to the formation of imines, which can be intermediates en route to nitriles or the final product depending on the reaction conditions. nih.gov
Reactions Involving the Dimethoxyacetal Functional Group
The dimethoxyacetal moiety in this compound is generally stable under basic and neutral conditions but is susceptible to reactions under acidic or radical-generating conditions. libretexts.orgorganic-chemistry.org
Hydrolysis and Transacetalization Reactions
Hydrolysis: Dimethyl acetals are susceptible to hydrolysis under acidic conditions to regenerate the corresponding carbonyl compound, in this case, a ketone. organic-chemistry.orgwur.nlbeilstein-journals.org This reaction is reversible and is often driven to completion by the presence of excess water. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol (B129727) to form an oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the ketone and a second molecule of methanol. This lability of acetals under acidic conditions has been noted in various synthetic contexts. beilstein-journals.orgacs.org
Transacetalization: In the presence of an alcohol and an acid catalyst, acetals can undergo transacetalization, where the methoxy groups are exchanged with other alkoxy groups. mdpi.comacs.orgacs.orgresearchgate.net This reaction is also an equilibrium process and can be driven by using a large excess of the new alcohol. organic-chemistry.org The mechanism is similar to hydrolysis, involving the formation of an oxocarbenium ion intermediate. Transacetalization is a useful method for protecting diols or for synthesizing different acetals without proceeding through the free carbonyl compound. researchgate.net
Radical Processes and Photochemistry (inferred from 2,2-Dimethoxy-2-phenylacetophenone)
While specific studies on the radical chemistry of this compound are not prevalent, the behavior of the structurally related photoinitiator, 2,2-Dimethoxy-2-phenylacetophenone (B1663997) (DMPA), provides significant insight. researchgate.netrsc.orgrsc.orgwikipedia.org Upon exposure to UV light, DMPA undergoes α-cleavage to generate a benzoyl radical and an α,α-dimethoxybenzyl radical. rsc.orgradtech.org
It can be inferred that the acetal (B89532) group in this compound could also be susceptible to radical reactions. libretexts.organr.frakjournals.comlibretexts.orgresearchgate.net Hydrogen atom abstraction from the carbon atom bearing the two methoxy groups is a plausible reaction pathway in the presence of highly reactive radicals. libretexts.org The photochemistry of DMPA is known to be complex, with the initially formed α,α-dimethoxybenzyl radical potentially undergoing further thermal or photochemical fragmentation. researchgate.netrsc.org This suggests that radical processes involving the dimethoxyacetal group of this compound could also lead to a cascade of reactions.
Stereochemical Outcomes and Control in Reactions
The presence of a stereogenic center at the C-1 position of this compound is a critical feature that influences the stereochemical course of its reactions.
The inherent chirality of this compound makes it a valuable substrate for diastereoselective reactions, where its existing stereocenter directs the formation of a new stereocenter. While specific studies on this exact compound are not extensively documented, the principles of diastereoselection can be inferred from reactions involving structurally similar chiral amines and alcohols.
For instance, in reactions where the amine functions as a nucleophile, its approach to an electrophile is often influenced by the steric bulk of its substituents (the phenyl and dimethoxymethyl groups). This facial bias can lead to the preferential formation of one diastereomer over another. Highly diastereoselective transformations are key in the synthesis of complex natural products. google.comntu.edu.sg For example, intramolecular hydride shifts in related 1,2-disubstituted systems can proceed with high 1,2-syn diastereoselectivity, rationalized by a transient 6-membered ring transition state where large substituents occupy pseudo-equatorial positions to minimize steric strain. ntu.edu.sg Similarly, the preparation of N-alkenyl-2-pyridones from aldehydes has been shown to proceed with high diastereoselectivity. acs.org It is therefore anticipated that reactions involving the chiral center of this compound would exhibit significant diastereocontrol, a crucial aspect for its use as a building block in complex molecule synthesis.
The enantioselective synthesis of this compound itself is a key transformation, establishing the crucial stereocenter. A notable method is the direct asymmetric reductive amination of the corresponding α-keto acetal, 2,2-dimethoxy-1-phenylethan-1-one. This reaction provides access to the optically active amine with high enantiomeric excess (ee).
One reported procedure utilizes a Ruthenium catalyst with a chiral ligand to achieve this transformation. The primary amine product is often derivatized, for example, by acetylation to (S)-N-(2,2-dimethoxy-1-phenylethyl)acetamide, to facilitate the determination of enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC).
| Precursor | Catalyst System | Product | Overall Yield (after acetylation) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 2,2-dimethoxy-1-phenylethan-1-one | Ru(OAc)₂(S)-L1b | (S)-2,2-Dimethoxy-1-phenylethan-1-amine | 91% | 95% |
Catalytic Transformations
The amine functionality in this compound allows it to participate in various catalytic transformations, either as a substrate or potentially as a directing group or chiral ligand.
Primary amines are important substrates in transition metal-catalyzed reactions, particularly those involving C-N bond activation. Ruthenium complexes are effective catalysts for the deaminative coupling of primary amines with other molecules, such as ketones, providing a direct route to α-alkylated products. marquette.edu This process typically involves the initial formation of an imine, followed by a series of steps including oxidative addition, migratory insertion, and reductive elimination within the ruthenium coordination sphere. marquette.edu
A plausible mechanism for the Ru-catalyzed deaminative coupling of this compound with a ketone would involve:
Condensation of the amine with the ketone to form an imine.
Coordination of the imine to the Ru-catalyst.
C-N bond activation and subsequent intramolecular migration of the alkyl group. marquette.edu
Release of the α-alkylated ketone product.
Ruthenium catalysts are also known to mediate the dehydrogenation of amines to imines via a hydrogen transfer mechanism. rsc.org In such a transformation, this compound could be converted to the corresponding imine, a valuable intermediate for further synthetic elaborations. Furthermore, ruthenium complexes have been employed for the racemization of chiral amines, a process that can be coupled with enzymatic kinetic resolutions in dynamic kinetic resolution (DKR) protocols to synthesize enantiomerically pure amines from racemates. researchgate.net
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. uni-giessen.descienceopen.com Chiral primary amines and their derivatives are cornerstones of this field, acting as catalysts in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govmdpi.com Given its chiral nature, this compound could serve as a precursor to chiral organocatalysts or as a chiral building block in organocatalytic reactions. mdpi.com
Enzyme catalysis offers a highly selective means for the synthesis and transformation of amines. Transaminases (TAs) are widely used for the asymmetric synthesis of chiral amines from prochiral ketones, using an amine donor like 2-aminopropane. google.com It is conceivable that this compound could be synthesized with high enantiopurity using a transaminase that accepts its corresponding ketone precursor.
Furthermore, phenylethylamines are known substrates for other enzymes. Monoamine oxidases (MAOs), for example, catalyze the oxidation of amines to aldehydes. nih.govnih.gov Studies on 2-phenylethylamine show it is metabolized by MAO-B to phenylacetaldehyde, which is then further oxidized to phenylacetic acid by aldehyde dehydrogenase. nih.gov It is plausible that this compound could be a substrate for similar enzymatic oxidation. Pictet-Spenglerase enzymes catalyze the condensation of phenylethylamines with aldehydes or ketones to form tetrahydroisoquinolines, and ammonia (B1221849) lyases catalyze the addition of ammonia to double bonds, representing other potential enzymatic transformations. researchgate.net
Mechanistic Elucidation Studies
Understanding the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones.
Mechanistic studies on the Ru-catalyzed deaminative coupling of primary amines suggest a pathway involving the formation of a Ru-enamine intermediate, followed by an intramolecular marquette.eduresearchgate.net-alkyl migration. marquette.edu Kinetic studies, including Hammett plots and isotope effect measurements, have been used to probe the nature of the transition state. For the coupling of ketones with amines, a strong promotional effect by electron-releasing groups on the amine substrate was observed (ρ = -0.96 ± 0.1), while electron-withdrawing groups on the ketone substrate had a moderate promotional effect (ρ = +0.24 ± 0.1). marquette.edu
In enzymatic reactions, mechanistic probes have been used to understand the catalytic cycle. For example, the reaction of 2-chloro-2-phenylethylamine with monoamine oxidase B was investigated to determine if a carbanion intermediate was formed. nih.gov The reaction produced the expected 2-chloro-2-phenylacetaldehyde with only trace amounts of the elimination product, suggesting a carbanion is not a likely intermediate in the oxidation mechanism of this enzyme. nih.gov Such studies provide a framework for predicting the behavior of this compound with MAO.
Computational studies have also shed light on the reactivity of related amines. Quantum chemistry calculations on the reaction of 2-phenylethan-1-amine with oxazoline[3,2-a]pyridinium intermediates explored the regioselectivity of the nucleophilic attack. nih.gov These studies found that phenylaliphatic amines favor attack at the C2 position, a preference attributed to stabilizing cation-π interactions between the amine's aromatic ring and the pyridinium (B92312) ring in the transition state. nih.gov This highlights how non-covalent interactions can play a crucial role in directing the reactivity of phenylethylamine derivatives.
Kinetic Analysis and Reaction Profiling
Kinetic analysis helps in understanding the rates of chemical reactions and the factors that influence them. For compounds structurally related to this compound, such as N-substituted 2,2-dimethoxyethane-1-amines, reaction profiling has been conducted to optimize conditions for specific synthetic outcomes.
In one such study, the acid-catalyzed reaction of N-(2,2-dimethoxyethyl)ureas with various phenols was investigated. semanticscholar.org The reaction proceeds in the presence of trifluoroacetic acid, leading to the formation of diarylethanes or, with specific substrates like naphthols, dibenzoxanthenes. semanticscholar.org The reaction conditions were optimized, and the yields of the products were determined, providing a profile of the substrate scope and efficiency of the transformation. The reaction of acetals derived from 2,2-dimethoxyethan-1-amine with phenols demonstrates that the acetal acts as an electrophile precursor under acidic catalysis. semanticscholar.org
The table below summarizes the reaction of urea-containing acetals with phenols, illustrating the reaction profile.
Table 1: Reaction of N-(2,2-Dimethoxyethyl)ureas with Phenols and Naphthols semanticscholar.org
| Entry | Acetal | Phenol (B47542)/Naphthol | Acid Catalyst | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-(2,2-Dimethoxyethyl)-1,1-dimethylurea | 4-Chlororesorcinol | Trifluoroacetic acid | Diarylethane derivative | 72 |
| 2 | 3-(2,2-Dimethoxyethyl)-1,1-diphenylurea | Sesamol | Trifluoroacetic acid | Diarylethane derivative | 81 |
| 3 | 3-(2,2-Dimethoxyethyl)-1,1-dimethylurea | 2-Naphthol | Trifluoroacetic acid (excess) | Dibenzoxanthene derivative | 83 |
| 4 | 3-(2,2-Dimethoxyethyl)-1,1-diphenylurea | 2-Naphthol | Trifluoroacetic acid (excess) | Dibenzoxanthene derivative | 85 |
| 5 | 3-(2,2-Dimethoxyethyl)-1,1-dimethylurea | 2,7-Naphthalenediol | Trifluoroacetic acid (excess) | Dibenzoxanthene derivative | 78 |
| 6 | 3-(2,2-Dimethoxyethyl)-1,1-diphenylurea | 2,7-Naphthalenediol | Trifluoroacetic acid (excess) | Dibenzoxanthene derivative | 79 |
Identification of Reaction Intermediates
The elucidation of a reaction mechanism often hinges on the identification of transient species or intermediates. dbatu.ac.in These intermediates can sometimes be isolated by stopping the reaction early or by using milder conditions. dbatu.ac.in More commonly, they are detected spectroscopically (e.g., by NMR, IR) or trapped by adding a compound that will specifically react with the intermediate. dbatu.ac.in
In the acid-catalyzed reactions of nitrogen-containing acetals like 2,2-dimethoxyethan-1-amine derivatives, the proposed mechanism involves the formation of an electrophilic intermediate. semanticscholar.org Under acidic conditions, the acetal is protonated, followed by the elimination of a molecule of methanol to generate a resonance-stabilized oxocarbenium ion. This highly electrophilic species is then attacked by the nucleophilic phenol to form a new carbon-carbon bond.
While direct isolation of such a carbocation intermediate is challenging due to its high reactivity, its presence is inferred from the products formed. For example, the formation of diarylethanes from the reaction with phenols is strong evidence for an electrophilic aromatic substitution pathway, which requires a potent electrophile like the one generated from the acetal. semanticscholar.org In some cases, such as the reaction of β-nitrostyrenes to form phenethylamines, high-resolution mass spectrometry has been used to identify proposed intermediate adducts during the reaction. aau.dk
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction, providing definitive information about the mechanism. dbatu.ac.in By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or D for H), chemists can follow the label to its final position in the product, confirming or refuting proposed mechanistic steps. dbatu.ac.inacs.org
To investigate the mechanism of related transformations, isotope-labeling experiments using ¹⁸O₂ were conducted for the copper-catalyzed aerobic oxidative C-N bond cleavage of tertiary amines. rsc.org In this study, the reaction was carried out under an atmosphere of ¹⁸O₂ to determine the source of the oxygen atom in the final product. Mass spectrometry analysis of the product revealed the incorporation of one ¹⁸O atom, indicating that one of the oxygen atoms in the product came from the molecular oxygen (O₂) used in the reaction, while the other likely came from water in the reaction medium. rsc.org This type of experiment is crucial for distinguishing between different possible mechanistic pathways. rsc.org
Similarly, studies on the rearrangement of ammonium ylides have utilized ¹³C-labeled benzylammonium salts to track the migration of different groups. acs.org The analysis of the ¹³C NMR spectra of the products allowed researchers to distinguish between different rearrangement pathways, such as rsc.orgrsc.org, rsc.orgboku.ac.at, and rsc.orgnih.gov shifts, and to rule out other possibilities like a rsc.orgboku.ac.atH shift. acs.org
Advanced Synthetic Utility and Derivative Chemistry
Use as a Building Block in Heterocyclic Chemistry
The presence of a primary amine group in 2,2-dimethoxy-2-phenylethan-1-amine makes it a suitable starting material for the synthesis of nitrogen-containing heterocycles. This is a foundational application in medicinal and materials chemistry.
While direct literature specifically detailing the use of this compound in the synthesis of pyridones and azetidines is not abundant, its utility can be inferred from established synthetic routes. Pyridones, which are key structural motifs in many biologically active compounds, can be synthesized through multicomponent reactions that often involve a primary amine. nih.govsioc-journal.cnmdpi.com For instance, a one-pot, three-component reaction for synthesizing 3,4,6-triaryl-2(1H)-pyridones utilizes an aromatic aldehyde, a substituted acetophenone, and an amine. nih.gov The primary amine of this compound could theoretically participate in such condensation reactions to yield highly substituted pyridone structures.
Azetidines, four-membered nitrogen-containing heterocycles, are also valuable in medicinal chemistry. nih.gov General methods for azetidine (B1206935) synthesis include the reaction of primary amines with 1,3-dihalides or the cyclization of γ-amino alcohols. organic-chemistry.org Furthermore, [2+2] cycloaddition reactions between imines and alkenes or nitriles and alkenes are established methods for constructing the azetidine ring. nih.govspringernature.com Given that this compound can be readily converted to an imine, it represents a potential precursor for the synthesis of functionalized azetidines.
The synthesis of fused ring systems often relies on the strategic incorporation of functional groups that can participate in intramolecular cyclization reactions. The primary amine of this compound can be elaborated into a variety of structures suitable for creating fused heterocycles. For example, the formation of quinoline (B57606) and isoquinoline (B145761) derivatives, which are benzopyridines, often involves the cyclization of precursors containing a suitably positioned amine group. uomustansiriyah.edu.iq While specific examples employing this compound are not prevalent in the literature, its chemical nature supports its potential as a building block in the synthesis of such fused ring systems.
Construction of Chiral Scaffolds and Chiral Ligands
The inherent chirality of this compound, stemming from the stereocenter at the carbon bearing the amine group, makes it an attractive starting material for the synthesis of chiral scaffolds and ligands. chinesechemsoc.org Chiral ligands are crucial in asymmetric catalysis, a field dedicated to the enantioselective synthesis of chemical compounds. The development of novel chiral ligands is an ongoing area of research, with a focus on creating structures that can effectively control the stereochemical outcome of a reaction. researchgate.net
The phenylethylamine framework is a common feature in many successful chiral ligands. nih.gov By modifying the amine group and incorporating other functionalities, this compound can be transformed into a variety of chiral ligands. For instance, it could be used to synthesize chiral phosphine-amine ligands, which are known to be effective in a range of transition-metal-catalyzed reactions. The dimethoxyacetal group could also play a role in the coordination chemistry or be modified to introduce additional steric or electronic features.
Formation of Functionalized Amine Derivatives (e.g., imines, amine oxides, thioureas, thiohydantoins)
The primary amine of this compound is a reactive handle for the synthesis of a wide array of functionalized amine derivatives.
Imines: The reaction of primary amines with aldehydes or ketones is a fundamental method for the formation of imines, also known as Schiff bases. orgoreview.comopenochem.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and reversible. orgoreview.comlibretexts.org this compound can react with a variety of carbonyl compounds to produce a diverse range of imines, which are themselves important intermediates in organic synthesis. masterorganicchemistry.com
Amine Oxides: The synthesis of amine oxides generally proceeds through the oxidation of tertiary amines. Therefore, to form an amine oxide from this compound, the primary amine would first need to be converted to a tertiary amine through successive alkylation reactions. Subsequently, oxidation with reagents such as hydrogen peroxide or a peroxy acid would yield the corresponding amine oxide. mdpi.com
Thioureas: Thioureas are organosulfur compounds with significant applications in various fields. nih.gov They can be synthesized from primary amines through several methods. A common approach involves the reaction of the amine with an isothiocyanate. ajchem-a.com Alternatively, a one-pot reaction of a primary amine with carbon disulfide in the presence of an oxidant can yield thiourea (B124793) derivatives. organic-chemistry.org These methods are applicable to this compound for the preparation of novel thiourea compounds.
Thiohydantoins: Thiohydantoins are heterocyclic compounds that are sulfur analogs of hydantoins and are of interest in medicinal chemistry. ajchem-a.comjchemrev.comfao.org One of the most common methods for their synthesis is the reaction of an α-amino acid with a thiocyanate (B1210189) or isothiocyanate. ajchem-a.comjchemrev.com Another straightforward method involves heating a mixture of a thiourea and an α-amino acid. nih.gov By first converting this compound to a thiourea, it can then be used to synthesize thiohydantoin derivatives. nih.govbibliotekanauki.pl
| Derivative | General Synthesis Method | Applicability to this compound |
| Imine | Condensation with an aldehyde or ketone. orgoreview.commasterorganicchemistry.com | Direct reaction of the primary amine with a carbonyl compound. |
| Amine Oxide | Oxidation of a tertiary amine. mdpi.com | Requires prior conversion of the primary amine to a tertiary amine. |
| Thiourea | Reaction with an isothiocyanate or carbon disulfide. ajchem-a.comorganic-chemistry.org | Direct reaction of the primary amine. |
| Thiohydantoin | Reaction of a thiourea with an α-amino acid. nih.gov | Requires initial conversion to a thiourea. |
Supramolecular Assembly and Molecular Salt Formation
The basic nature of the primary amine in this compound allows it to readily form molecular salts through reaction with various acids. americanelements.com The formation of crystalline salts is a common strategy in crystal engineering to modify the physicochemical properties of a compound. scirp.orgoalib.com Studies on the closely related 1-phenylethanamine have shown that it forms stable crystalline salts with a variety of carboxylic acids. scirp.orgoalib.com It is expected that this compound would exhibit similar behavior, allowing for the formation of a range of molecular salts with tailored properties. These salts can exhibit distinct supramolecular architectures directed by hydrogen bonding and other non-covalent interactions.
Applications in Polymer Science (inferred from related photoinitiators)
While direct applications of this compound in polymer science are not widely reported, its structural similarity to the well-known photoinitiator 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) suggests potential utility in this field. wikipedia.org DMPA is used to initiate radical polymerization upon exposure to UV light. wikipedia.orgresearchgate.net The molecule undergoes cleavage to form radicals that initiate the polymerization of monomers like acrylates. wikipedia.org Given the structural analogy, it is conceivable that derivatives of this compound could be designed to function as photoinitiators or as monomers in the synthesis of novel polymers. The amine functionality could be used to incorporate the molecule into a polymer backbone or as a pendant group, potentially imparting unique properties to the resulting material.
Design and Synthesis of Novel Reagents and Catalysts
The chiral scaffold of this compound serves as a valuable and versatile starting point for the rational design and synthesis of novel reagents and catalysts for asymmetric synthesis. The presence of a primary amine, a stereogenic center, and a phenyl ring decorated with two methoxy (B1213986) groups offers multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties of derivative catalysts. This modularity is a key principle in modern catalyst design, enabling the optimization of performance for specific chemical transformations.
The primary amine group is a particularly useful functional handle. It can be readily transformed into a wide variety of coordinating groups essential for catalysis. For instance, it can be converted into amides, sulfonamides, or Schiff bases, or it can be used to form heterocyclic structures like oxazolines or imidazoles. These groups can then act as ligands that coordinate to transition metals, creating chiral environments that guide the stereochemical outcome of a reaction.
One prominent application is in the development of P,N-ligands (phosphine-nitrogen ligands), which are a significant class of ligands in asymmetric catalysis. The amine moiety of a this compound derivative can be elaborated to incorporate a phosphine (B1218219) group, leading to a bidentate ligand capable of forming highly effective and selective metal complexes with rhodium, palladium, or iridium for reactions such as asymmetric hydrogenation and allylic alkylation.
Furthermore, the chiral backbone of this compound is an ideal platform for creating bifunctional organocatalysts. These catalysts operate without a metal center and often utilize hydrogen bonding or other non-covalent interactions to control stereoselectivity. For example, the amine can be reacted with isothiocyanates to form chiral thioureas. The resulting thiourea catalyst can activate electrophiles through dual hydrogen bonding, while the chiral backbone shields one face of the reaction intermediate, leading to high enantioselectivity in reactions like Michael additions or aldol (B89426) reactions.
Detailed Research Findings:
While direct derivatization of this compound for catalyst synthesis is an emerging area, extensive research on structurally analogous compounds, such as phenylglycinol derivatives, demonstrates the profound potential of this structural motif. A recent study showcases a powerful approach where phenylglycinol methyl ether, a close analog, is used as a Chiral Amine Transfer (CAT) reagent in a visible-light-mediated photoredox catalytic system. nih.gov
In this system, the chiral amine is condensed with a ketone to form an imine in situ. Upon irradiation, an α-amino radical is generated and adds to an alkene, creating a new C-C bond and a new stereocenter with high fidelity. nih.gov Density Functional Theory (DFT) calculations revealed that a hydrogen bond between the N-H of the α-amino radical and the oxygen atom of the ether linkage within the CAT reagent helps to create a rigid transition state, which is key to controlling the stereochemical outcome. nih.gov The structural similarity of this compound suggests it could function similarly, with one of its methoxy groups potentially playing a comparable role in stereocontrol.
The following table presents the performance of various phenylglycinol-derived CAT reagents in the photocatalytic synthesis of α-trialkyl-α-tertiary amines, illustrating the impact of substituents on the chiral scaffold on both yield and enantioselectivity. nih.gov
Table 1: Performance of Phenylglycinol-Derived Chiral Amine Transfer (CAT) Reagents Data sourced from a study on the photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines. nih.gov
| CAT Reagent | Structure | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| (S)-Phenylglycinol methyl ether | Aryl: Phenyl, R: Me | 70 | 81:19 |
| (S)-Phenylglycinol benzyl (B1604629) ether | Aryl: Phenyl, R: Bn | 71 | 81:19 |
| (S)-Phenylglycinol PMB ether | Aryl: Phenyl, R: PMB | 41 | 79:21 |
| (S)-4-Methoxyphenylglycinol methyl ether | Aryl: 4-MeO-Ph, R: Me | 20 | 85:15 |
| (S)-3,5-Dimethylphenylglycinol methyl ether | Aryl: 3,5-Me₂-Ph, R: Me | 60 | 86:14 |
This research underscores the utility of the phenylethanamine backbone containing an ether linkage for designing effective stereocontrolling reagents. The systematic modification of the chiral backbone, as shown in the table, allows for the optimization of catalyst performance, a strategy directly applicable to derivatives of this compound for developing novel and highly selective catalysts.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy of 2,2-Dimethoxy-2-phenylethan-1-amine, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the different types of protons in the molecule. rsc.org The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.25–7.17 ppm. rsc.org The methoxy (B1213986) groups (-OCH₃) show a sharp singlet at approximately δ 3.22 ppm, integrating to six protons. rsc.org The methine proton (CH) adjacent to the amine and phenyl groups appears as a doublet at around δ 4.39 ppm, while the other methine proton shows a doublet at δ 3.96 ppm. rsc.org
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |
| Phenyl-H | 7.25–7.17 | m | 5H | |
| CH | 4.39 | d | 6.1 | 1H |
| CH | 3.96 | d | 6.1 | 1H |
| OCH₃ | 3.22 | s | 6H |
Table 1: ¹H NMR Spectroscopic Data for this compound.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the phenyl carbons resonate in the aromatic region, typically between δ 127 and 141 ppm. rsc.org The carbon atom of the methoxy groups appears at approximately δ 50.2 ppm. rsc.org The carbon atom attached to the two oxygen atoms (the acetal (B89532) carbon) is observed further downfield, around δ 103.7 ppm. rsc.org
| Carbon | Chemical Shift (δ ppm) |
| Phenyl C (quaternary) | 141.6 |
| Phenyl CH | 128.2, 127.9, 127.4 |
| C(OCH₃)₂ | 107.1 |
| CH-N | 58.9 |
| OCH₃ | 50.2 |
Table 2: ¹³C NMR Spectroscopic Data for this compound.
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY spectra would show a cross-peak between the methine proton and the amine protons, confirming their proximity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded protons and carbons. researchgate.net This is useful for assigning the proton and carbon signals unambiguously. For example, the signal for the methine proton would correlate with the signal for the methine carbon. youtube.comhmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (2-4 bonds), which is crucial for connecting different parts of the molecule. ceitec.cz For instance, the protons of the methoxy groups would show a correlation to the acetal carbon, and the methine proton would show correlations to the phenyl carbons. researchgate.netceitec.cz
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₀H₁₆NO₂) is 182.1176. rsc.org The experimentally determined value is typically very close to this, confirming the chemical formula. rsc.org
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In ESI-MS, this compound is typically observed as the protonated molecule [M+H]⁺. rsc.org The mass spectrum will show a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. rsc.org For example, a study reported the calculated m/z for [M+H]⁺ as 210.1489, with the found value being 210.1493. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that separates chemical compounds in a mixture and then provides their mass-to-charge ratio (m/z), which aids in their identification. researchgate.net For a compound like this compound, the gas chromatography component would separate it from a sample matrix based on its volatility and interaction with the GC column. The retention time would be specific to the analytical conditions used, such as the type of column, temperature program, and carrier gas flow rate. nist.gov
Upon entering the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), causing it to fragment in a predictable manner. The resulting mass spectrum is a fingerprint of the molecule. For this compound, key fragmentation patterns would be expected to arise from the cleavage of bonds adjacent to the amine and methoxy groups, as well as the loss of small neutral molecules. The analysis of designer stimulants, including various phenethylamines, often involves GC-MS for identification in forensic and toxicological contexts. thermofisher.comyoutube.com Derivatization is a common strategy to improve the chromatographic behavior of amines. chemicalbook.com
Table 1: General GC-MS Parameters for Analysis of Related Amine Compounds nist.gov
| Parameter | Typical Value |
| Column Type | 5% Diphenyl / 95% Dimethylpolysiloxane |
| Injection Mode | Splitless or Split |
| Injection Temperature | ~250 °C |
| Oven Program | Temperature ramp (e.g., 150°C to 280°C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 25-500 |
Infrared (IR) Spectroscopy
An experimental Infrared (IR) spectrum for this compound has not been identified in the surveyed literature. Nevertheless, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure. IR spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. msu.edu Different functional groups absorb at characteristic frequencies, providing structural information. spectroscopyonline.com
For this compound, the key functional groups are a primary amine (-NH2), two methoxy (-OCH3) groups, and a phenyl group (C6H5).
N-H Vibrations : As a primary amine, it is expected to show two N-H stretching bands in the region of 3500-3300 cm⁻¹. youtube.com These bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. An N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹. msu.edu
C-O Vibrations : The C-O stretching vibrations from the methoxy groups are expected to produce strong absorption bands in the 1250-1000 cm⁻¹ region. msu.edu
Aromatic C-H and C=C Vibrations : The phenyl group will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. spectroscopyonline.com
Aliphatic C-H Vibrations : The molecule also contains sp³ hybridized carbons, whose C-H stretching vibrations would appear in the 3000-2850 cm⁻¹ range. spectroscopyonline.com
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (two bands) |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium |
| Aromatic Ring | C-H Stretch | > 3000 | Variable |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |
| Aliphatic Groups | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Methoxy Ether | C-O Stretch | 1250 - 1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific experimental Ultraviolet-Visible (UV-Vis) absorption data for this compound are not available in the examined literature. UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. This technique is particularly useful for detecting chromophores, which are parts of a molecule that absorb light.
The primary chromophore in this compound is the phenyl group. Benzene (B151609) and its simple derivatives typically exhibit strong absorption bands below 200 nm (a π → π* transition) and a weaker, structured set of bands (the "B-band") between 230 and 270 nm, which arises from a symmetry-forbidden transition. The presence of substituents on the benzene ring can shift the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands.
For comparison, the related compound 2,2-Dimethoxy-2-phenylacetophenone (B1663997), which contains a conjugated benzoyl group, shows significant UV absorption. The UV-Vis spectrum of this compound is expected to be similar to that of other simple phenylethylamine derivatives, dominated by the absorptions of the phenyl ring.
Table 3: Typical UV Absorption Maxima for Phenyl Chromophores
| Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) |
| E-band (π → π*) | ~200 - 220 nm | High |
| B-band (Benzene) | ~230 - 270 nm | Low to Medium |
X-ray Diffraction
X-ray diffraction (XRD) techniques are fundamental for determining the atomic and molecular structure of a crystal. The atoms in a crystal scatter X-rays, producing a diffraction pattern that depends on the arrangement of the atoms.
No published single-crystal X-ray diffraction data for this compound could be located. This technique provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing. To perform this analysis, a suitable single crystal of the compound is required.
For illustrative purposes, studies on related compounds, such as molecular salts of 1-phenylethanamine, have utilized single-crystal X-ray diffraction to confirm their structures and analyze intermolecular interactions like hydrogen bonding. researchgate.net These studies reveal detailed crystallographic parameters.
Table 4: Example Crystallographic Data for a Related Compound (1-phenylethan-1-aminium 4-hydroxy-3,5-dimethoxybenzoate) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.0322(2) |
| b (Å) | 16.0271(6) |
| c (Å) | 9.0421(3) |
| β (˚) | 105.568(2) |
Specific powder X-ray diffraction (PXRD) patterns for this compound are not available in the public domain literature. PXRD is used to analyze polycrystalline materials. While it provides less structural detail than single-crystal XRD, it is a powerful tool for identifying crystalline phases, determining phase purity, and analyzing crystal structure. The PXRD pattern is a fingerprint of a crystalline solid, showing diffraction peak positions (in degrees 2θ) and intensities. A PXRD pattern for a racemic compound will differ from that of its pure enantiomers, as they typically crystallize in different structures (a racemic compound vs. a conglomerate).
Electron Spin Resonance (ESR) Spectroscopy
There is no information available in the searched literature regarding the application of Electron Spin Resonance (ESR) spectroscopy to this compound. ESR, also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. Since this compound is a diamagnetic organic molecule with all electrons paired in its ground state, it would not be expected to produce an ESR signal. This technique would only become relevant if the compound were to be converted into a radical species, for example, through oxidation or irradiation.
Chemically Induced Dynamic Nuclear Polarization (CIDNP)
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful nuclear magnetic resonance (NMR) technique used to investigate the mechanisms of chemical reactions that proceed through radical pair intermediates. wikipedia.org This method detects non-Boltzmann (or non-thermal) distributions of nuclear spin states, which manifest as enhanced absorption or emission lines in the NMR spectrum of reaction products. wikipedia.orgnumberanalytics.com The phenomenon was first discovered in the 1960s and provides detailed insights into the nature of transient radical species and the spin dynamics of radical pairs. numberanalytics.com
The application of CIDNP to the study of this compound would offer a significant understanding of its photochemical behavior, particularly the formation and fate of radical intermediates upon irradiation. While direct experimental CIDNP data for this compound is not extensively available in published literature, the principles of the technique and studies on structurally related compounds, such as 2,2-dimethoxy-2-phenylacetophenone, provide a strong basis for outlining the expected methdology and potential findings. rsc.org
Photochemical reactions of α-amino ketones can be initiated by light, leading to the formation of radical pairs. rsc.orgbgsu.edu The CIDNP effect arises from the spin-sorting process that occurs within these geminate radical pairs. The intersystem crossing between the singlet and triplet states of the radical pair is influenced by the hyperfine interactions between the unpaired electrons and the magnetic nuclei within the radicals. This leads to a selective population of certain nuclear spin states in the recombination and escape products of the radical pair. wikipedia.org
A CIDNP investigation of this compound would likely involve the photochemical generation of radical pairs. Upon UV irradiation, the molecule could undergo cleavage to form a primary radical pair. The subsequent behavior of these radicals, whether they recombine, disproportionate, or react with other molecules, would be reflected in the CIDNP spectrum of the products and any remaining starting material.
The analysis of the CIDNP spectrum is governed by Kaptein's rules, which predict the sign of the polarization (enhanced absorption or emission) for a given nucleus in a specific product. The rules take into account the multiplicity of the initial radical pair (singlet or triplet), the sign of the hyperfine coupling constant of the nucleus, the difference in the g-factors of the radicals in the pair, and whether the polarization is observed in a recombination or an escape product.
The hyperfine coupling constant (a) is a critical parameter in CIDNP studies, as it quantifies the interaction between the electron spin and a nuclear spin. libretexts.org Its magnitude is indicative of the spin density distribution within the radical. d-nb.info While specific hyperfine coupling constants for the radicals derived from this compound are not documented, theoretical calculations and experimental data from analogous radicals can provide estimates. rsc.orgnih.gov
A hypothetical CIDNP study on this compound would allow for the identification of the primary photochemical processes, the characterization of the transient radical intermediates, and the elucidation of the reaction pathways leading to the final products. The observation of polarized signals for specific protons or carbon-13 nuclei would provide direct evidence for the involvement of radical intermediates and offer insights into their structure and electronic properties.
The research findings from such a study could be tabulated to summarize the key parameters influencing the CIDNP effect.
Table 1: Hypothetical CIDNP Parameters for the Photolysis of this compound
| Parameter | Description | Expected Significance |
| Radical Pair Precursor Multiplicity (μ) | Indicates whether the radical pair is formed from a singlet or triplet excited state. | Determines the initial spin correlation of the radical pair. |
| g-factor difference (Δg) | The difference in the g-factors of the two radicals in the pair. | Influences the rate of singlet-triplet mixing. |
| Hyperfine Coupling Constant (a) | The strength of the interaction between the electron and nuclear spins for specific nuclei. | A key factor in determining the magnitude and sign of the polarization. |
| Product Type (ε) | Designates whether the product is formed from recombination within the geminate cage or from escaped radicals. | Determines the sign of the polarization according to Kaptein's rules. |
By analyzing the enhanced absorptive or emissive signals in the NMR spectrum during the photolysis of this compound, one could deduce these parameters and construct a detailed mechanistic picture of the photoreaction.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ijrstjournal.comals-journal.com DFT methods are used to determine a wide array of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. ijrstjournal.commdpi.com
Geometry Optimization and Conformational Analysis
The first step in computationally characterizing a molecule like 2,2-Dimethoxy-2-phenylethan-1-amine is to determine its most stable three-dimensional structure, or equilibrium geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For flexible molecules such as phenethylamines, this involves conformational analysis to identify the various low-energy spatial arrangements (conformers) and determine their relative stabilities. acs.org
Computational studies on the related 2-phenethylamine have shown that in the absence of a solvent, these molecules tend to adopt a folded gauche conformation, suggesting a favorable interaction between the amine group and the aromatic ring. acs.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to fully optimize the structures of all stable conformers. pku.edu.cn The output of such calculations provides precise data on bond lengths, bond angles, and dihedral angles that define the molecular architecture.
Table 1: Representative Predicted Geometric Parameters for this compound
| Parameter | Type | Predicted Value |
| C-C (phenyl) | Bond Length | ~1.39 Å |
| C-N (amine) | Bond Length | ~1.47 Å |
| C-O (methoxy) | Bond Length | ~1.43 Å |
| C-C-N | Bond Angle | ~110° |
| O-C-O | Bond Angle | ~109.5° |
| C-C-C-N | Dihedral Angle | Varies with conformer |
| Note: These are representative values based on standard bond lengths and angles for similar functional groups. Actual calculated values would be specific to the optimized geometry. |
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO, Energy Gaps)
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). thaiscience.infoirjweb.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). tsijournals.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap implies higher stability. thaiscience.info For phenethylamine (B48288) derivatives, the distribution and energies of these orbitals are influenced by substituents on the phenyl ring and the nature of the amine group. bohrium.com
Table 2: Representative Frontier Molecular Orbital Data
| Parameter | Description | Predicted Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~5.0 to 7.0 |
| Note: These are typical energy ranges for stable organic molecules. Specific values for this compound would be determined via DFT calculations. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.netuni-muenchen.demdpi.com The MEP plots the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential values. uni-muenchen.de
Typically, regions with a negative electrostatic potential (colored red) are electron-rich and are susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like the nitrogen in the amine group or the oxygens in the methoxy (B1213986) groups. researchgate.netresearchgate.net Regions with a positive potential (colored blue) are electron-poor, usually around hydrogen atoms, and indicate sites for nucleophilic attack. researchgate.netpearson.com The MEP map for this compound would clearly identify the nucleophilic nitrogen atom as a key site for reactions such as protonation or alkylation. researchgate.netmdpi.com
Prediction of Reactivity Indices (e.g., Chemical Hardness, Softness, Electronegativity, Nucleophilicity, Electrophilicity)
Conceptual DFT provides a framework for quantifying chemical concepts using reactivity indices derived from the electronic structure. ijrstjournal.comnih.govsemanticscholar.org These global descriptors offer a quantitative measure of a molecule's stability and reactivity. thaiscience.infoirjweb.com
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the electronic chemical potential (μ). nih.gov
Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO gap. tsijournals.com Hard molecules have a large gap, while soft molecules have a small gap. tsijournals.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.comnih.gov
Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule. acs.orgresearchgate.net
These indices are calculated using the energies of the HOMO and LUMO, providing a powerful toolkit for comparing the reactivity of different molecules. semanticscholar.orgresearchgate.net
Table 3: Predicted Global Reactivity Indices
| Index | Formula | Significance |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Electron-attracting power |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | S = 1 / η | Ease of polarization |
| Electrophilicity (ω) | ω = μ² / (2η) | Propensity to act as an electrophile |
| Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Propensity to act as a nucleophile |
| Note: The formulas provided are common approximations. The nucleophilicity index (N) is often calculated relative to a reference molecule like tetracyanoethylene (B109619) (TCE). |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.orgumanitoba.caresearchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This provides a detailed understanding of how a reaction proceeds, including the energy barriers that determine the reaction rate. nih.gov
For this compound, computational studies could elucidate the mechanisms of various transformations, such as its synthesis, acid-catalyzed rearrangements, or oxidation. nih.gov For instance, the mechanism of amide bond formation from carboxylic acids and amines has been studied in detail computationally, revealing the role of catalysts and key intermediates. rsc.org Similarly, studies on the nucleophilic addition of amines to alkenes use DFT to explain reactivity and regioselectivity, sometimes predicting a switch from a one-step to a two-step mechanism based on the polarity of the reaction. researchgate.net Such computational analysis can rationalize experimental observations and guide the development of new synthetic methods. umanitoba.ca
Theoretical Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis and vibrational spectra)
Theoretical calculations can predict the spectroscopic signatures of a molecule, which is crucial for its identification and characterization. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. science.govresearchgate.netrespectprogram.orggoogle.com
By simulating the UV-Vis spectrum, TD-DFT can help assign the electronic transitions responsible for the observed absorption peaks. science.gov These calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. google.com Furthermore, DFT calculations can predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. als-journal.comresearchgate.net A good agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. science.govresearchgate.net
Quantitative Structure-Reactivity/Selectivity Relationships
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies on the quantitative structure-reactivity relationships (QSRR) and quantitative structure-selectivity relationships (QSSR) for the compound This compound .
While QSAR (Quantitative Structure-Activity Relationship) and related computational studies are common for broader classes of phenylethylamines and their derivatives, particularly in the context of medicinal chemistry and pharmacology, specific investigations into how the structural features of this compound influence its chemical reactivity and selectivity in various transformations appear to be unpublished. mdpi.commdpi.comnih.govacs.org
Therefore, no detailed research findings or data tables can be provided for this specific subsection as per the available scientific record. The development of any such relationships would necessitate dedicated experimental and computational research on this particular molecule.
Emerging Research Directions and Future Perspectives
Development of Greener and More Sustainable Synthesis Routes
The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing chiral amines. Traditional routes often involve stoichiometric reagents, harsh conditions, and the generation of significant waste. nih.gov Emerging research, therefore, prioritizes atom economy, the use of renewable resources, and milder reaction conditions.
One promising strategy is the "hydrogen borrowing" or "catalytic N-alkylation" methodology, which allows for the formation of C-N bonds from alcohols and amines with the liberation of only water as a byproduct. wiley-vch.de This approach, often utilizing ruthenium or iron catalysts, offers a green alternative to traditional reductive amination. wiley-vch.de Another avenue involves the direct synthesis of amines from alcohols or aldehydes using hydrazine (B178648) hydrate (B1144303) over supported platinum catalysts, a process that can proceed even in water, minimizing the use of volatile organic compounds (VOCs). acs.org
Electrochemical methods are also gaining traction as a sustainable tool for amine synthesis. For instance, the electrocarboxylation of imines, which can be derived from precursors like 2,2-dimethoxy-2-phenylethan-1-amine, using atmospheric carbon dioxide in a flow microreactor, presents a green pathway to α-amino acids. nih.gov This method avoids the use of toxic cyanides common in the traditional Strecker synthesis. nih.govnih.gov Furthermore, the use of novel solvent systems like deep eutectic solvents (DESs) is being explored to enhance reaction efficiency and recyclability in amine synthesis, such as in the Chan-Evans-Lam (CEL) amination of boronic acids. wikipedia.org These solvents can improve the solubility of both polar and non-polar reagents, facilitating reactions under milder, often ligand-free, conditions. wikipedia.org
Exploration of Novel Catalytic Systems and Methodologies
The enantioselective synthesis of this compound and related α-amino acetals is critically dependent on advanced catalytic systems. The most direct and atom-economical method is the direct asymmetric reductive amination (DARA) of the corresponding α-keto acetal (B89532), 2,2-dimethoxy-1-phenylethan-1-one. acs.orgresearchgate.net Research in this area is focused on discovering new catalysts that offer high yields and exceptional enantioselectivities (ee).
Transition metal catalysis, particularly with iridium, rhodium, and ruthenium complexes, has been at the forefront of these efforts. rsc.orgbiomolther.orgchinesechemsoc.org For example, ruthenium-catalyzed DARA has been shown to be a highly efficient method for producing N-unprotected α-amino acetals. acs.org These reactions often employ chiral phosphine (B1218219) ligands, such as BINAP, to induce asymmetry. A notable system, Ru(OAc)₂{(S)-binap}, has demonstrated excellent performance in the DARA of various ketones, achieving high conversions and enantioselectivities under hydrogen pressure. researchgate.net Similarly, iridium-based catalysts with chiral N-(2-picolyl)sulfonamidato ligands have been effective in the asymmetric transfer hydrogenation of related α-keto acids, suggesting their potential applicability to α-keto acetals. jst.go.jp
The development of heterogeneous catalysts is another key objective, as they offer easier separation and recycling, aligning with green chemistry principles. biomolther.orgchinesechemsoc.org While homogeneous catalysts are often used to achieve high selectivity, research into supported metal catalysts, such as platinum on titanium oxide (Pt/TiO₂), for amination reactions is ongoing and shows promise for future applications. acs.org
Below is a table summarizing the performance of selected modern catalytic systems relevant to the synthesis of chiral amines and α-amino acetals.
| Catalyst / Ligand | Substrate Type | Reductant | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ru(OAc)₂((S)-binap) | 2-Acetyl-6-substituted pyridines | H₂ (0.8 MPa) | >99 | >99 | researchgate.net |
| Ruthenium Complex | α-Keto acetals | H₂ | High | High | acs.org |
| Cp*Ir-N-(2-picolyl)sulfonamidato | α-Keto acids | HCOOH | up to 99 | >99 | jst.go.jp |
| Nickel(II) / (S)-Tol-BINAP | N-Azidoacetyl thioimides + Acetals | - | up to 95 | up to 98 | nih.gov |
| [Rh₂(TFA)₄] / Chiral Spiro Phosphoric Acid | α-Diazo ketones + Amine | - | up to 98 | up to 98 | oup.com |
Advanced Materials Science Applications
While direct applications of this compound in materials science are an emerging field, the unique properties of chiral amines, particularly phenylethylamine derivatives, position them as highly promising building blocks for advanced functional materials. mdpi.comresearchgate.net Their ability to introduce chirality into macromolecular structures is key to developing materials with tailored optical, electronic, and recognition properties.
One of the most exciting future directions is in the field of chiroptical materials. Chiral amines can trigger the self-assembly of achiral molecules into supramolecular structures that exhibit circularly polarized luminescence (CPL). rsc.orgchemistryviews.org This property is highly sought after for applications in 3D displays, optical data storage, and security inks. For instance, (R)- and (S)-phenylethylamine derivatives have been used to passivate the surface of perovskite nanocrystals, inducing strong chiral optical properties in the otherwise achiral material. bohrium.com
The amine functionality of this compound makes it a suitable monomer for the synthesis of chiral polymers. rsc.org Such polymers are being explored for chiral recognition and separation, as well as in asymmetric catalysis. jst.go.jp The development of pH-responsive chiral polymers from amino acid-based monomers with primary amine side chains highlights the potential for creating "smart" materials that can respond to environmental stimuli. rsc.org Although not yet documented for this compound itself, its structure is analogous to monomers used in these studies, suggesting its potential as a precursor for novel polymers with unique self-assembly and catalytic properties. jst.go.jprsc.org
Furthermore, chiral phenylethylamine derivatives are integral to the synthesis of chiral fluorophores for optoelectronic applications. chemistryviews.orgacs.org The spontaneous resolution of a racemic phenylethylamine derivative with achiral acids to form crystals with CPL demonstrates a cost-effective route to these valuable materials. chemistryviews.org The incorporation of the 2,2-dimethoxy-2-phenylacetal group could offer a route to new classes of chiral polymers and materials whose properties can be further modified post-polymerization by deprotecting the acetal to reveal a reactive ketone group.
Integrated Computational and Experimental Approaches for Reaction Discovery and Optimization
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of synthetic routes for complex molecules like this compound. Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms, predicting catalyst performance, and understanding the origins of stereoselectivity. researchgate.net
In the context of catalysis, computational studies can model the transition states of reactions, such as the hydride transfer step in reductive amination, to explain why certain catalysts are selective for imine reduction over ketone reduction. DFT calculations have been used to analyze the role of multiple hydrogen bonds in organocatalyzed reactions and C-H–π interactions between a substrate and catalyst, providing critical insights that guide the design of more efficient and selective catalysts. researchgate.net For example, a comprehensive computational study on the nickel-catalyzed reaction of N-azidoacetyl thioimides with acetals revealed that the stereochemical outcome is dictated by a delicate balance of electronic and steric factors, which is crucial for achieving stereodivergent synthesis. nih.gov
Looking forward, the integration of high-throughput screening, machine learning, and quantum mechanical calculations will likely play a pivotal role. These approaches can rapidly screen virtual libraries of catalysts and reaction conditions, identifying promising candidates for experimental validation. This data-driven approach can significantly reduce the time and resources required for optimizing the synthesis of this compound and for discovering novel transformations. As our understanding of reaction mechanisms deepens through these integrated methods, the rational design of greener and more efficient synthetic pathways will become increasingly achievable. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Dimethoxy-2-phenylethan-1-amine in academic research?
- Methodological Answer : The synthesis of this compound can be approached via reductive amination of a ketone precursor (e.g., 2,2-dimethoxyacetophenone) using sodium cyanoborohydride or other reducing agents. Alternatively, nucleophilic substitution of a methoxy group in analogous compounds (e.g., 2-Methoxy-2-phenylbutan-1-amine) with dimethoxy functionalities may be employed. Reaction optimization should focus on temperature control (typically 0–25°C), solvent selection (e.g., methanol or dichloromethane), and purification via column chromatography to isolate the amine product .
Q. What analytical methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of methoxy groups (δ ~3.3 ppm for ) and the phenyl-ethylamine backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO: calc. 181.1103).
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS ensures purity (>98%) and detects trace impurities.
- Safety Data : Refer to pharmacopeial standards (e.g., USP) for analytical validation protocols .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis. Degradation products (e.g., imines or dimethoxy-acetophenone) should be monitored via periodic HPLC analysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor the desired enantiomer.
- Kinetic Resolution : Employ lipases or chiral stationary phases in HPLC for separation of racemic mixtures.
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Studies : Systematically test activity across concentrations (nM–mM) to identify non-linear effects.
- Receptor Binding Assays : Use radioligand displacement (e.g., -labeled compounds) to quantify affinity (K) for targets like serotonin or dopamine receptors.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine) to identify substituent-specific trends .
Q. How does the methoxy group influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Electrophilic Substitution : The electron-donating methoxy group directs electrophiles to the para position of the phenyl ring.
- Nucleophilic Substitution : Methoxy groups can be replaced under acidic/basic conditions (e.g., using HBr/AcOH for demethylation).
- Computational Modeling : Density Functional Theory (DFT) predicts reaction pathways and transition states for methoxy substitution .
Q. What are the implications of stereochemistry on biological activity?
- Methodological Answer :
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of enantiomers with target proteins.
- Pharmacophore Modeling : Identify critical hydrogen-bonding interactions between methoxy/amine groups and receptor residues.
- In Vivo Testing : Compare pharmacokinetics (e.g., AUC, C) of enantiomers in animal models to assess efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
